Acide 3-(adamantan-1-yl)-2-aminopropanoïque chlorhydrate

Vue d'ensemble

Description

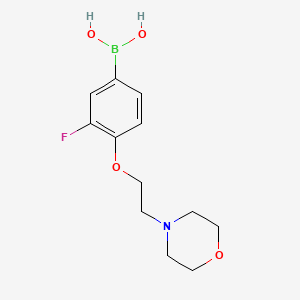

3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is a useful research compound. Its molecular formula is C13H22ClNO2 and its molecular weight is 259.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse Organique

Les dérivés de l'adamantane, tels que l'acide 3-(adamantan-1-yl)-2-aminopropanoïque chlorhydrate, sont souvent utilisés en synthèse organique en raison de leur structure unique en forme de cage . Ils peuvent servir de plateformes synthétiques polyvalentes pour la préparation de composés fonctionnels .

Développement de Produits Pharmaceutiques

De nombreux composés contenant de l'adamantyle ont des applications pratiques dans l'industrie pharmaceutique . Ils sont utilisés comme substances antivirales , nootropiques , antiparkinsoniennes , et antidiabétiques . L'introduction d'un groupe adamantyle volumineux et lipophile dans les molécules organiques modifie généralement considérablement leurs caractéristiques pharmacocinétiques et optimise les conditions de transport de ces molécules à travers les barrières membranaires biologiques .

Systèmes d'Administration de Médicaments

Le groupe adamantyle est largement utilisé dans le développement et la synthèse de nouveaux systèmes d'administration de médicaments . Il peut servir de groupe d'ancrage dans la bicouche lipidique des liposomes, qui sont souvent utilisés comme modèles de membranes biologiques .

Études de Reconnaissance de Surface

Les composés contenant de l'adamantyle sont également utilisés dans des études liées à la reconnaissance de surface dans les systèmes vivants . La structure unique de l'adamantane lui permet d'interagir de manière spécifique avec d'autres molécules, ce qui la rend utile pour étudier ces interactions .

Synthèse de Dérivés Fonctionnels de l'Adamantane

La forte réactivité des dérivés de l'adamantane offre de vastes possibilités de les utiliser comme matières premières pour la synthèse de divers dérivés fonctionnels de l'adamantane .

Création de Nouveaux Matériaux

Les dérivés de l'adamantane sont utilisés dans la création et l'utilisation de nouveaux matériaux basés sur des nanodiamants naturels et synthétiques . Ces matériaux ont des applications potentielles dans divers domaines scientifiques et pratiques .

Mécanisme D'action

Target of Action

The primary target of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is the Matrix protein 2 (M2) of the Influenza A virus . The M2 protein plays a crucial role in the viral life cycle, including virus uncoating and assembly .

Mode of Action

3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride inhibits the replication of the Influenza A virus by interacting with the M2 protein . This interaction likely inhibits the uncoating of the virus, thereby preventing the virus from releasing its genetic material into the host cell and disrupting the viral replication cycle .

Biochemical Pathways

It is known that the compound interferes with the viral replication cycle, which involves several biochemical pathways, including those related to viral entry, uncoating, replication, assembly, and release .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the action of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is the inhibition of Influenza A virus replication . By preventing the uncoating of the virus, the compound disrupts the viral replication cycle, thereby reducing the number of infectious virus particles.

Analyse Biochimique

Biochemical Properties

3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of endogenous chemical mediators . The interaction between 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride and sEH results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways of epoxides of arachidonic acid and other lipid epoxides . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.

Cellular Effects

The effects of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of sEH by 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known to regulate blood pressure and possess anti-inflammatory properties . These changes in cellular signaling and gene expression can have significant impacts on cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects primarily through the inhibition of sEH, which catalyzes the hydrolysis of EETs to dihydroxyeicosatrienoic acids (DHETs) . By inhibiting sEH, 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride increases the levels of EETs, leading to various physiological effects such as vasodilation and anti-inflammatory responses . Additionally, this compound may interact with other enzymes and proteins, further influencing biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions . Its degradation products and long-term effects on cellular function need to be further investigated through in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride vary with different dosages in animal models. Research has demonstrated that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, in studies involving the inhibition of sEH, varying dosages of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride have been shown to influence the extent of enzyme inhibition and the resulting physiological effects . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is involved in various metabolic pathways, including those mediated by sEH . This compound interacts with enzymes and cofactors that play a role in the metabolism of lipid epoxides, leading to changes in metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is critical for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride within cells and tissues are influenced by various factors, including transporters and binding proteins . This compound may interact with specific transporters that facilitate its uptake and distribution within cells, affecting its localization and accumulation . Investigating the transport and distribution mechanisms of this compound can provide insights into its cellular and tissue-specific effects.

Subcellular Localization

The subcellular localization of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can shed light on its precise mechanisms of action and potential therapeutic targets.

Propriétés

IUPAC Name |

3-(1-adamantyl)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-11H,1-7,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPGPACVPPNYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate](/img/structure/B1458581.png)

![4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458582.png)

![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458592.png)

![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)